molecular formula C6H6O3S B1314166 4-Methoxythiophene-2-carboxylic acid CAS No. 77133-27-8

4-Methoxythiophene-2-carboxylic acid

Cat. No. B1314166
CAS RN: 77133-27-8
M. Wt: 158.18 g/mol
InChI Key: RZKNUGQFDJQRJO-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-carboxylic acid is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid functional group and a methoxy substituent attached to the ring. It is also known as 2-carboxy-4-methoxythiophene. Its CAS number is 77133-27-8 .


Molecular Structure Analysis

The molecular formula of 4-Methoxythiophene-2-carboxylic acid is C6H6O3S . The molecular weight is 158.18 . The InChI code is 1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) and the InChI key is RZKNUGQFDJQRJO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methoxythiophene-2-carboxylic acid is an off-white powder . The storage temperature is room temperature .

Scientific Research Applications

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Here are some general applications of thiophene derivatives:

    • Application : Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • Methods : The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results : For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Application : Thiophene derivatives are utilized as corrosion inhibitors .
    • Results : The effectiveness of these compounds as corrosion inhibitors would typically be evaluated through experimental testing and observation .
    • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results : The performance of these electronic devices would typically be evaluated through experimental testing and observation .

Safety And Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling .

properties

IUPAC Name

4-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKNUGQFDJQRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901233
Record name NoName_325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxythiophene-2-carboxylic acid

CAS RN

77133-27-8
Record name 4-methoxythiophene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

3-Methoxythiophene (4.0 ml) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 19.5 ml) was slowly added dropwise, and the mixture was stirred at the same temperature for 1 hour. The mixture was poured into a mixture of dry ice and diethyl ether, and warmed to room temperature with stirring. The solvent was distilled off, and the residue was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a mixture of 3-methoxy-2-thiophenecarboxylic acid and 4-methoxy-2-thiophenecarboxylic acid (6.0 g). This mixture was dissolved in N,N-dimethylformamide (50 ml), and iodothane (3.0 ml) and potassium carbonate (5.25 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 4-methoxy-2-thiophenecarboxylic acid ethyl ester (2.69 g) and 3-methoxy-2-thiophenecarboxylic acid ethyl ester (3.98 g). 4-Methoxy-2-thiophenecarboxylic acid ethyl ester (2.69 g) was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (22 ml) was added. The mixture was stirred at room temperature for 3 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methoxy-2-thiophenecarboxylaic acid (2.11 g) as crystals.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Lawson - 1978 - search.proquest.com
This thesis reports attempts to prepare the thiophene analogue of papaverine in which the dimethoxy isoquinoline system is replaced by a dimethoxy thienopyridine. In the first …
Number of citations: 3 search.proquest.com
EM Gargano, E Perspicace, N Hanke, A Carotti… - European journal of …, 2014 - Elsevier
… of the 4-hydroxy-thiophene (compound 38) is also depicted in Scheme 1 and followed the same synthetic pathway starting from the 5-bromo-4-methoxythiophene-2-carboxylic-acid 38c. …
Number of citations: 19 www.sciencedirect.com
AP Gledhill - 1992 - search.proquest.com
Synthesis of Polysubstituted Fatty Acids via Thiophene Interpediates A. Gledhlll. This thesis is an Investigation Into the possibility of preparing polysubstituted fatty acids-seco-aclds-via …
Number of citations: 3 search.proquest.com
EM Gargano - 2015 - publikationen.sulb.uni-saarland.de
… of the 4-hydroxy-thiophene (compound 38) is also depicted in Scheme 1 and followed the same synthetic pathway starting from the 5bromo-4-methoxythiophene-2-carboxylic-acid 38c. …

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